molecular formula C20H21FN4O3S2 B2631718 N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851978-93-3

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No. B2631718
M. Wt: 448.53
InChI Key: YVTHWUINUKBBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C20H21FN4O3S2 and its molecular weight is 448.53. The purity is usually 95%.
BenchChem offers high-quality N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

2. Synthesis and Vibrational Analysis A synthesis process for 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, involving microwave-aided hydrazinolysis and acylation, is noted. This compound, while not identical, shares structural similarities with the chemical , particularly in the use of 4-fluorobenzoyl as a functional group (Santosa, Yuniarta, Kesuma, & Putra, 2019).

Antimicrobial and Biological Properties

3. Antibacterial Properties A series of 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles showcased antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. These compounds, through their structural composition, highlighted potential in combating bacterial growth (Al-Harthy et al., 2018).

4. Synthesis and Antimicrobial Evaluation Compounds with a base structure of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities demonstrated valuable antibacterial properties. The synthesis process and the subsequent antimicrobial evaluation of these compounds offer insights into the therapeutic potential of such molecular frameworks (Aziz‐ur‐Rehman et al., 2017).

Enzyme Inhibition and Molecular Interaction

5. Enzyme Inhibitory Potential Research into compounds with benzodioxane and acetamide moieties revealed notable enzyme inhibitory activities, particularly against -glucosidase and acetylcholinesterase. These findings, supported by in silico molecular docking results, underscore the potential of similar molecular structures in enzyme inhibition (Abbasi et al., 2019).

properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S2/c1-13-5-2-3-12-25(13)30(27,28)15-10-8-14(9-11-15)19(26)23-24-20-22-18-16(21)6-4-7-17(18)29-20/h4,6-11,13H,2-3,5,12H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTHWUINUKBBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide

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